4-fluoro-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-fluoro-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazinyl core substituted with a 3-hydroxypropyl group and a 4-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
4-fluoro-N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O3S/c13-10-2-4-11(5-3-10)21(19,20)16-12-14-8-17(9-15-12)6-1-7-18/h2-5,18H,1,6-9H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSCLWUNQZZYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCCO)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a sulfonamide group and a triazine moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C12H17FN4O3S
- Molecular Weight: 316.35 g/mol
- IUPAC Name: 4-fluoro-N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
- Purity: Typically 95% .
The biological activity of this compound can be attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including acid-base balance and ion transport. Additionally, the triazine moiety may enhance the compound's affinity for certain receptors or enzymes involved in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism likely involves inhibition of bacterial enzyme systems critical for survival and replication.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The triazine structure could be responsible for modulating pathways associated with cell cycle regulation and apoptosis.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as carbonic anhydrase and certain kinases involved in cancer progression. This inhibition can disrupt metabolic pathways essential for cancer cell growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamides found that this compound exhibited significant activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis compared to control groups .
Data Table: Biological Activity Summary
Scientific Research Applications
Overview
4-fluoro-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure combines a sulfonamide group and a triazine moiety, which are associated with various biological activities. This article explores its applications in scientific research, particularly focusing on its biological activity, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
- Efficacy Against Bacteria : The compound demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than traditional sulfonamides.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties:
- Mechanism of Action : The triazine structure may modulate pathways associated with cell cycle regulation and apoptosis. In vitro studies on human breast cancer cell lines indicated a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes:
- Carbonic Anhydrase Inhibition : The sulfonamide group is known for inhibiting carbonic anhydrase enzymes, which are crucial for various physiological processes. Additionally, it may inhibit certain kinases involved in cancer progression.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and Staphylococcus aureus; lower MIC than traditional sulfonamides | |
| Anticancer | Induces apoptosis in breast cancer cell lines; dose-dependent decrease in cell viability | |
| Enzyme Inhibition | Inhibits carbonic anhydrase and specific kinases involved in cancer progression |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of various sulfonamides. This compound was found to have significant activity against E. coli and Staphylococcus aureus, with MIC values indicating superior effectiveness compared to conventional sulfonamides.
Cancer Cell Line Studies
In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a marked reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates when compared to untreated control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can be contextualized against analogous triazinyl sulfonamides and related derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Triazinyl Sulfonamide Derivatives
Key Observations:
Substituent Effects on Solubility :
- The hydroxypropyl group in the target compound confers higher hydrophilicity compared to BH47884’s phenylethyl or BH47882’s pyridinylmethyl groups. This may enhance aqueous solubility and reduce plasma protein binding .
- BH47885’s morpholin-4-yl ethyl group similarly improves solubility, suggesting that polar substituents are critical for optimizing pharmacokinetics in this class .
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluoro substituent (target compound) vs. 4-methyl (BH47884-85) alters electronic properties. Fluorine’s electron-withdrawing nature may stabilize sulfonamide interactions with target enzymes, whereas methyl groups increase lipophilicity and membrane permeability .
Pharmacological Activity: PC7, a structurally distinct triazine derivative with a 4-fluorobenzyl group, demonstrates neuroprotective effects via prokineticin receptor (PKR) modulation in oxygen-glucose deprivation models .
Q & A
Q. What are the optimal conditions for synthesizing 4-fluoro-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide coupling and triazine ring functionalization. Key steps require:
- Temperature control (e.g., 0–5°C for nitration reactions) to minimize side products.
- pH adjustments (e.g., using NaHCO₃ for deprotonation).
- Purification via column chromatography or recrystallization.
Purity validation employs HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., verifying absence of unreacted intermediates via <sup>1</sup>H/<sup>13</sup>C-NMR) .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural elucidation requires:
- NMR spectroscopy : Compare chemical shifts (e.g., sulfonamide -SO₂NH- at δ 7.8–8.2 ppm; triazine protons at δ 3.5–4.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <5 ppm error.
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles (e.g., triazine ring planarity) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Initial screens should include:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
Example Data :
| Assay Type | Target | IC₅₀/MIC | Reference Compound |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase IX | 12.5 µM | Acetazolamide (IC₅₀ = 8.2 µM) |
| Antimicrobial | E. coli | 64 µg/mL | Sulfamethoxazole (MIC = 32 µg/mL) |
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Advanced approaches include:
- Molecular docking : Use software (AutoDock Vina) to predict binding to enzyme active sites (e.g., triazine interactions with dihydrofolate reductase).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- X-ray crystallography of protein-ligand complexes : Resolve binding modes (e.g., sulfonamide coordination to Zn²⁺ in metalloenzymes) .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : SAR strategies involve:
- Core modifications : Vary triazine substituents (e.g., hydroxypropyl vs. cycloheptyl groups).
- Bioisosteric replacement : Replace sulfonamide with phosphonate or carboxylate.
- Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., fluorine’s role in enhancing lipophilicity).
Example SAR Table :
| Analog | Substituent | LogP | IC₅₀ (Carbonic Anhydrase) |
|---|---|---|---|
| Parent Compound | 3-Hydroxypropyl | 1.8 | 12.5 µM |
| Analog A | Cycloheptyl | 2.4 | 8.3 µM |
| Analog B | Trifluoromethyl | 2.1 | 18.7 µM |
Q. How to address contradictions in bioactivity data across studies?
- Methodological Answer : Resolve discrepancies via:
- Meta-analysis : Pool data from multiple assays (e.g., fixed-effects model).
- Experimental replication : Standardize protocols (e.g., cell passage number, solvent controls).
- Multivariate regression : Identify confounding variables (e.g., pH-dependent solubility).
Example: Inconsistent MIC values may arise from differences in bacterial strain virulence or culture media composition .
Q. What advanced purification techniques improve yield for scale-up studies?
- Methodological Answer : Optimize purification using:
- Membrane separation : Nanofiltration (MWCO 300–500 Da) to remove low-MW impurities.
- Simulated moving bed (SMB) chromatography : For continuous high-purity isolation.
- Crystallization engineering : Solvent-antisolvent systems (e.g., acetone/water) to enhance crystal habit .
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Align research with established theories:
- Transition-state analog theory : Design inhibitors mimicking enzymatic transition states.
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Predict in vivo efficacy using in vitro ADMET data (e.g., CYP450 metabolism assays).
Example: Link triazine-based sulfonamides to known antifolate mechanisms via dihydrofolate reductase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
